

# FAQ: L-Moses Off-Target Effects and GCN5/PCAF

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## Compound Focus: L-Moses

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Here are answers to some frequently asked questions about **L-Moses**:

- **What is the primary intended target of L-Moses?** **L-Moses** is designed as a potent, selective, and cell-active chemical probe for the bromodomains of **PCAF (KAT2B)** and **GCN5 (KAT2A)**. These are histone acetyltransferases that are part of the bromodomain phylogenetic tree subfamily I [1] [2].
- **What are the known off-target interactions of L-Moses?** In a panel of 130 potential off-targets, **L-Moses** showed significant binding only to the following [1]:
  - **Opioid receptor, mu (OPRM1)**:  $K_i = 100$  nM
  - **Opioid receptor, kappa (OPRK1)**:  $K_i = 1,100$  nM
  - **Opioid receptor-like 1 (OPRL1)**:  $K_i = 840$  nM
  - **5-HT transporter (SERT/SLC6A4)**:  $K_i = 220$  nM No other off-target binding was observed in this panel at a concentration of  $10 \mu\text{M}$  [1].
- **How selective is L-Moses within the bromodomain family?** **L-Moses** is highly selective for the PCAF/GCN5 bromodomains. A selectivity thermal shift assay against 48 human bromodomains showed no observable activity for any other bromodomains, including BRD4, for which it is over 4,500-fold selective [1] [3] [2].
- **Does L-Moses show any cellular toxicity?** In studies on peripheral blood mononuclear cells (PBMCs) obtained from healthy donors, no cytotoxicity was observed for either **L-Moses** or its negative control, D-Moses, at concentrations up to  $10 \mu\text{M}$  over 24 hours [1].

## Data Summary of L-Moses Profiling

The table below summarizes key quantitative data on **L-Moses**'s potency and selectivity to aid in your experimental design.

Profile Aspect	Assay/Method	Result / Value	Context / Notes
Potency (PCAF)	HTRF Binding Assay (Ki)	47 nM	Competition assay with biotin-tagged ligand [1]
	BROMOScan (Kd)	48 nM	Performed at DiscoverX [1] [3]
	Isothermal Titration Calorimetry (Kd)	126 nM	Using PCAF bromodomain construct [1] [3]
Potency (GCN5)	BROMOScan (Kd)	220 nM	Performed at DiscoverX [1]
	Isothermal Titration Calorimetry (Kd)	600 nM	Using GCN5 bromodomain construct [1]
Cellular Potency	NanoBRET (PCAF truncated)	IC50 = 220 nM	Displacement from histone H3.3 in HEK293 cells [1]
	NanoBRET (PCAF full-length)	IC50 = 1.2 $\mu$ M	Displacement from histone H3.3 in HEK293 cells [1]

| **Key Off-Targets** | GPCR/Eurofins Panel (Ki/Kd) | Mu Opioid: 100 nM 5-HT Transporter: 220 nM OPRL1: 840 nM Kappa Opioid: 1,100 nM | No other binding to 130 targets at 10  $\mu$ M [1] | | **Bromodomain Selectivity** | Thermal Shift Assay (48 bromodomains) | >4,500-fold selective over BRD4 | No activity observed for other bromodomains [1] [3] |

## Troubleshooting Guide for Experimental Design

Here are specific protocols and considerations to help you manage and validate the use of **L-Moses** in your research.

## Protocol 1: Controlling for Opioid Receptor & 5-HT Transporter Off-Targets

The identified off-targets are relevant if your experimental system expresses these proteins (e.g., in neuronal tissues).

- **1. Experimental Design:**
  - **Use the negative control:** Always include the inactive enantiomer, **D-Moses**, in your experiments. Any effects observed with **L-Moses** but not with D-Moses are likely mediated by the PCAF/GCN5 bromodomain [1] [3] [2].
  - **Use pharmacological antagonists:** In parallel experiments, employ specific antagonists for the mu, kappa, and delta opioid receptors (e.g., naloxone) and the 5-HT transporter (e.g., fluoxetine). If the effect of **L-Moses** is blocked by these antagonists, it suggests an off-target mechanism.
- **2. Validating Target Engagement:**
  - **Technique:** NanoBRET Target Engagement Assay [1] [3].
  - **Methodology:**
    - Use cells (e.g., HEK293) expressing a NanoLuc-tagged PCAF or GCN5 bromodomain and a Halo-tagged histone H3.3.
    - Treat cells with a concentration range of **L-Moses** and its negative control D-Moses.
    - Measure the BRET signal, which will decrease as **L-Moses** displaces the bromodomain from the histone.
  - **Expected Outcome:** A dose-dependent decrease in BRET signal with **L-Moses** (IC50 ~220 nM for truncated PCAF), but no change with D-Moses, confirms on-target engagement in cells.

## Protocol 2: Assessing Bromodomain Family-Wide Selectivity

While **L-Moses** is highly selective, confirming this in your specific model may be necessary for critical studies.

- **Recommended Method:** BROMOscan Assay [1] [3].

- **Methodology:**
  - This is a commercial, high-throughput assay typically outsourced to a provider like DiscoverX.
  - **L-Moses** is profiled at a single concentration (e.g., 1 or 10  $\mu\text{M}$ ) against a panel of dozens of expressed human bromodomains.
  - The output is a quantitative  $K_d$  value for every bromodomain in the panel.
- **Expected Outcome:** The results should show strong binding only to the PCAF and GCN5 bromodomains, with no significant binding (typically  $K_d > 10 \mu\text{M}$ ) to any other bromodomains, thus confirming high family-wide selectivity [1].

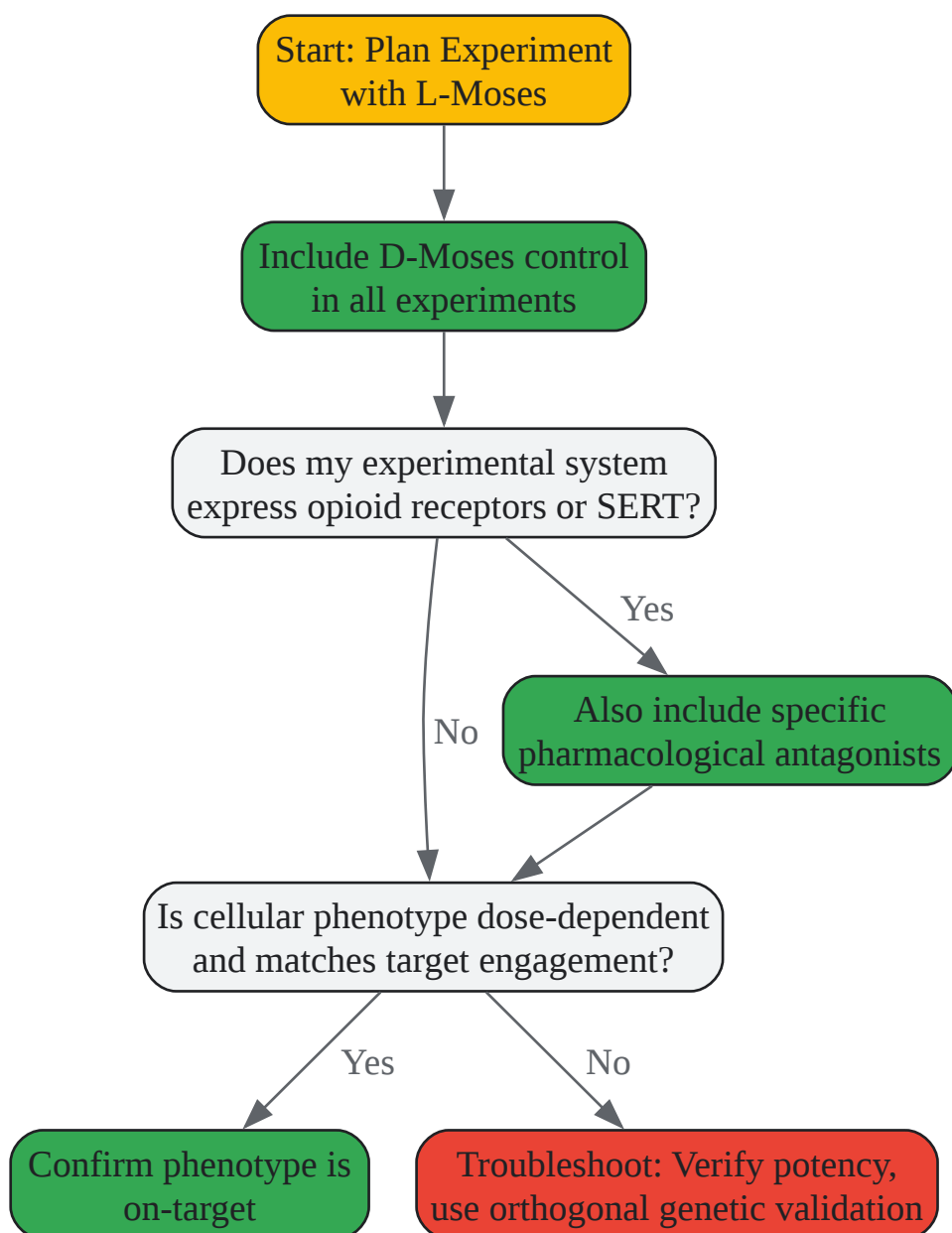
## Protocol 3: Interpreting Cellular Phenotypes

Given the weaker cellular potency against full-length PCAF ( $\text{IC}_{50} \sim 1.2 \mu\text{M}$ ), careful interpretation is needed.

- **Best Practices:**
  - **Dose-Response is Crucial:** Use a wide range of concentrations (e.g., from 100 nM to 10  $\mu\text{M}$ ) to establish a dose-dependent effect and ensure the phenotype is not due to high-concentration artifacts [3].
  - **Correlate with Target Engagement:** Whenever possible, link your phenotypic readout (e.g., gene expression, cell differentiation) with the NanoBRET target engagement data in the same cell line. The phenotype should correlate with bromodomain occupancy.
  - **Use Complementary Tools:** For critical conclusions, validate key findings using an orthogonal method, such as genetic knockdown (siRNA/sgRNA) of PCAF/GCN5. A consistent phenotype between pharmacological inhibition and genetic knockdown strengthens the evidence for on-target activity [4].

## Experimental Workflow for Off-Target Mitigation

The following diagram outlines a logical workflow to address off-target concerns in your experiments using **L-Moses**.



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## References

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